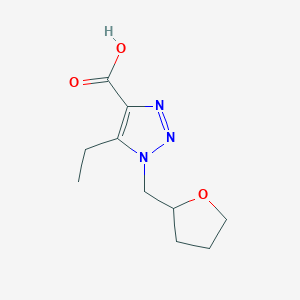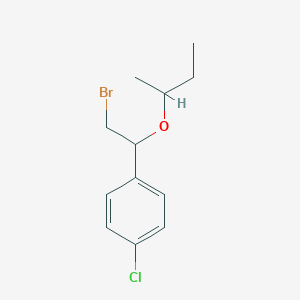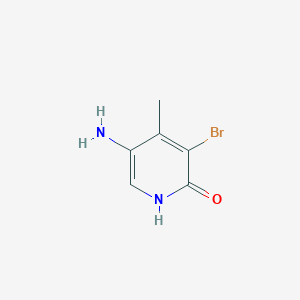
2,3,6-Trichlorobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trichlorobenzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H2Cl3O2S. It is a derivative of benzene, where three chlorine atoms and a sulfonyl chloride group are substituted on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
2,3,6-Trichlorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of benzene followed by sulfonation. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) and a sulfonating agent like sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl). The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of 2,3,6-trichlorobenzene-1-sulfonyl chloride is carried out in large reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to maximize yield and purity. The process involves continuous monitoring and optimization to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
2,3,6-Trichlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in further electrophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms and the sulfonyl chloride group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or bromine (Br2) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or sodium thiolate (NaS) are commonly used under basic or neutral conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学的研究の応用
2,3,6-Trichlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Utilized in the development of sulfonamide-based drugs with antibacterial and antifungal properties.
Industry: Applied in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 2,3,6-trichlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites on molecules. This reactivity is exploited in the synthesis of sulfonamide drugs, where the compound reacts with amine groups on target molecules to form stable sulfonamide linkages .
類似化合物との比較
Similar Compounds
- 2,3,4-Trichlorobenzene-1-sulfonyl chloride
- 2,4,6-Trichlorobenzene-1-sulfonyl chloride
- 2,3,5-Trichlorobenzene-1-sulfonyl chloride
Uniqueness
2,3,6-Trichlorobenzene-1-sulfonyl chloride is unique due to the specific positioning of the chlorine atoms and the sulfonyl chloride group on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical synthesis processes .
特性
分子式 |
C6H2Cl4O2S |
|---|---|
分子量 |
280.0 g/mol |
IUPAC名 |
2,3,6-trichlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2Cl4O2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H |
InChIキー |
IPIBHGIAEBDUDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



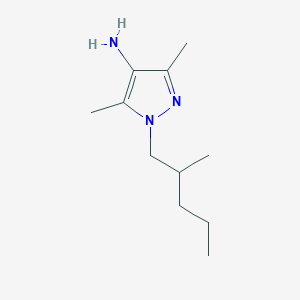
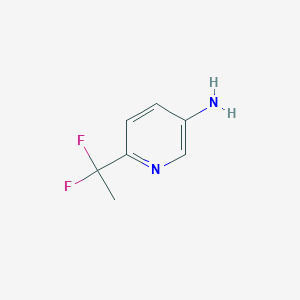
![3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)
![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)
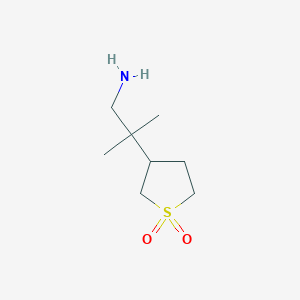
![2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13634163.png)
